molecular formula C10H11BrO2 B6157425 2-(3-bromo-4-methylphenyl)propanoic acid CAS No. 68718-13-8

2-(3-bromo-4-methylphenyl)propanoic acid

Cat. No.: B6157425
CAS No.: 68718-13-8
M. Wt: 243.1
InChI Key:
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Description

2-(3-bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with a bromine atom and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:

    Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylacetophenone.

    Grignard Reaction: The brominated product is then reacted with a Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to remove the bromine atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Various oxidized derivatives of the compound.

    Esterification: Esters formed by reacting the carboxylic acid group with alcohols.

Scientific Research Applications

2-(3-bromo-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-2-sulfophenyl)propanoic acid
  • 3-(3-bromo-4-methoxyphenyl)propanoic acid
  • 3-(4-bromophenyltellanyl)propanoic acid
  • 3-(3-bromo-4-methylphenyl)butanoic acid
  • 3-bromo-3-(3-nitrophenyl)propanoic acid

Uniqueness

2-(3-bromo-4-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methylphenyl)propanoic acid involves the bromination of 4-methylacetophenone followed by the Friedel-Crafts acylation of the resulting brominated product with propanoic acid.", "Starting Materials": [ "4-methylacetophenone", "Bromine", "Propanoic acid", "Aluminum chloride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 4-methylacetophenone with bromine in the presence of aluminum chloride and hydrochloric acid to yield 3-bromo-4-methylacetophenone.", "Step 2: Hydrolysis of 3-bromo-4-methylacetophenone with sodium hydroxide to yield 3-bromo-4-methylphenol.", "Step 3: Friedel-Crafts acylation of 3-bromo-4-methylphenol with propanoic acid in the presence of aluminum chloride and diethyl ether to yield 2-(3-bromo-4-methylphenyl)propanoic acid.", "Step 4: Purification of the product through recrystallization or column chromatography." ] }

CAS No.

68718-13-8

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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